molecular formula C7H4FNO5 B153857 5-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 130046-91-2

5-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No. B153857
M. Wt: 201.11 g/mol
InChI Key: ZHNGZUZDZKMLHL-UHFFFAOYSA-N
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Patent
US08088760B2

Procedure details

Thionyl chloride (5.88 g, 49.4 mmol) was added dropwise to anhydrous methanol (45 mL) at 5° C. The mixture was stirred at this temperature for 30 min. Then 5-fluoro-2-hydroxy-3-nitrobenzoic acid was added to the mixture and the resulting mixture was heated to reflux for 24 hr. Solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (100 mL), washed with water (100 mL×3), brine (50 mL), dried over anhydrous sodium sulfate and concentrated to give crude product. The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=100:1 to 5:1) to give methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (3.4 g, yield 80% for two steps). 1H-NMR (400 MHz, CDCl3-d) δ 4.04 (s, 3H), 7.88-7.90 (dd, J1=7.6 Hz, J2=3.2 Hz, 1H), 7.93-7.96 (dd, J1=7.6 Hz, J2=3.2 Hz, 1H), 11.74 (s, 1H); LC-MS (ESI) m/z 216 [M+1]+.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]1[CH:7]=[C:8]([N+:16]([O-:18])=[O:17])[C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].[CH3:19]O>>[F:5][C:6]1[CH:7]=[C:8]([N+:16]([O-:18])=[O:17])[C:9]([OH:15])=[C:10]([CH:14]=1)[C:11]([O:13][CH3:19])=[O:12]

Inputs

Step One
Name
Quantity
5.88 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
45 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=C(C(=O)O)C1)O)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 hr
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (100 mL×3), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (silica gel, petroleum ether/ethyl acetate=100:1 to 5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C(=C(C(=O)OC)C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.